molecular formula C18H25NO3 B2716072 rac-methyl(3R,4R)-1-benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylate,trans CAS No. 2445749-56-2

rac-methyl(3R,4R)-1-benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylate,trans

Cat. No.: B2716072
CAS No.: 2445749-56-2
M. Wt: 303.402
InChI Key: FEAJTFOADMNFOV-DLBZAZTESA-N
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Description

rac-methyl(3R,4R)-1-benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylate,trans is a chemical compound with a complex structure that includes a pyrrolidine ring, a benzyl group, and an oxan-4-yl group

Scientific Research Applications

rac-methyl(3R,4R)-1-benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylate,trans has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research into the compound’s pharmacological properties may reveal potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound’s chemical properties may make it useful in various industrial processes, such as the production of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl(3R,4R)-1-benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylate,trans typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include the formation of the pyrrolidine ring, the introduction of the benzyl group, and the attachment of the oxan-4-yl group. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and efficient purification techniques, is essential to achieve high yield and purity. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

rac-methyl(3R,4R)-1-benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylate,trans can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce various substituted pyrrolidine derivatives.

Mechanism of Action

The mechanism of action of rac-methyl(3R,4R)-1-benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylate,trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to rac-methyl(3R,4R)-1-benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylate,trans include other pyrrolidine derivatives with different substituents. Examples include:

  • Methyl (3S,4S)-4-(oxan-4-yl)pyrrolidine-3-carboxylate
  • Benzyl (3S,4S)-4-(oxan-4-yl)pyrrolidine-3-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

methyl (3S,4S)-1-benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-21-18(20)17-13-19(11-14-5-3-2-4-6-14)12-16(17)15-7-9-22-10-8-15/h2-6,15-17H,7-13H2,1H3/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEAJTFOADMNFOV-DLBZAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CC1C2CCOCC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CN(C[C@H]1C2CCOCC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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